Cas no 2097984-49-9 (N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine)

N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine 化学的及び物理的性質
名前と識別子
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- N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine
- N-(2-azidoethyl)-N-ethylthiolan-3-amine
- N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine
-
- インチ: 1S/C8H16N4S/c1-2-12(5-4-10-11-9)8-3-6-13-7-8/h8H,2-7H2,1H3
- InChIKey: LTJYUARFOJODAY-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)N(CC)CCN=[N+]=[N-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 191
- トポロジー分子極性表面積: 42.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N296561-100mg |
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1907-7604-0.5g |
N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-7604-1g |
N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
TRC | N296561-1g |
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-7604-2.5g |
N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7604-5g |
N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7604-10g |
N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7604-0.25g |
N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | N296561-500mg |
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine |
2097984-49-9 | 500mg |
$ 365.00 | 2022-06-03 |
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amineに関する追加情報
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine (CAS No. 2097984-49-9): A Comprehensive Overview
N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine (CAS No. 2097984-49-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and bioconjugation. This molecule, characterized by its unique azidoethyl and tetrahydrothiophene functional groups, serves as a versatile building block for researchers exploring click chemistry, drug discovery, and polymer modifications. Its structural features make it particularly valuable for applications requiring selective reactivity and modular synthesis.
The compound's azide group is a key functional moiety, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern click chemistry. This reaction is widely used in bioconjugation, surface functionalization, and the development of novel biomaterials. Researchers are increasingly leveraging N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine to create complex architectures with precise control over molecular interactions, a trend driven by the growing demand for targeted drug delivery systems and smart materials.
In the pharmaceutical industry, CAS 2097984-49-9 is explored as a potential intermediate for the synthesis of bioactive molecules. The tetrahydrothiophene ring in its structure offers conformational rigidity, which can enhance binding affinity to biological targets. Recent studies highlight its utility in designing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorders. The compound's compatibility with aqueous and organic solvents further broadens its applicability in diverse reaction conditions.
From a materials science perspective, N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine is instrumental in developing functional polymers and hydrogels. Its ability to undergo rapid and selective click reactions allows for the creation of crosslinked networks with tunable mechanical properties. This has implications for tissue engineering, where researchers seek scaffolds with controlled degradation rates and cell-adhesive properties. The compound's thermal stability and solubility profile make it suitable for processing under various industrial conditions.
The synthesis of N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine typically involves multi-step organic transformations, starting from commercially available tetrahydrothiophene derivatives. Key steps include N-alkylation and azide introduction, often requiring careful optimization to achieve high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound, given the importance of structural integrity in its applications. Recent advancements in flow chemistry have improved the scalability of its production, addressing the needs of industrial users.
Environmental and safety considerations are paramount when working with CAS 2097984-49-9. While the compound is not classified as hazardous under standard regulations, proper handling protocols should be followed due to the presence of the azido group, which can be reactive under certain conditions. Researchers are advised to conduct stability studies and implement appropriate storage measures, such as protection from light and moisture, to maintain the compound's integrity over time.
The market for N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine is expanding, driven by increasing R&D investments in biopharmaceuticals and advanced materials. Suppliers are focusing on providing high-purity grades to meet the stringent requirements of academic and industrial laboratories. Custom synthesis services are also gaining traction, enabling researchers to access derivatives tailored to specific projects. As the demand for click chemistry reagents grows, this compound is poised to play a pivotal role in next-generation chemical innovations.
Future research directions for N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine include exploring its utility in photochemical applications and catalytic systems. The integration of this molecule with emerging technologies, such as artificial intelligence-driven drug discovery and nanomaterials fabrication, presents exciting opportunities. Collaborative efforts between chemists, biologists, and engineers will likely uncover novel applications that leverage its unique combination of reactivity and stability.
For researchers seeking detailed technical data on CAS 2097984-49-9, comprehensive analytical reports including HPLC chromatograms, spectroscopic data, and safety documentation are available from specialized chemical suppliers. These resources are critical for ensuring reproducibility and compliance with research protocols. As the scientific community continues to innovate, N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine remains a valuable tool for pushing the boundaries of molecular design and functional materials.
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